Cas no 10310-25-5 (1H-Imidazo[4,5-d]pyridazin-7-amine)

1H-Imidazo[4,5-d]pyridazin-7-amine is a heterocyclic compound featuring a fused imidazo-pyridazine core with an amine functional group at the 7-position. This structure imparts significant potential as a versatile intermediate in medicinal chemistry and pharmaceutical research. Its rigid bicyclic framework and electron-rich nitrogen atoms make it suitable for designing bioactive molecules, particularly in kinase inhibition and targeted therapeutics. The amine group offers a reactive handle for further derivatization, enabling the synthesis of diverse analogs. Its stability and synthetic accessibility enhance its utility in high-throughput screening and structure-activity relationship studies. This compound is particularly valuable for researchers exploring novel scaffolds in drug discovery.
1H-Imidazo[4,5-d]pyridazin-7-amine structure
10310-25-5 structure
Product name:1H-Imidazo[4,5-d]pyridazin-7-amine
CAS No:10310-25-5
MF:C5H5N5
Molecular Weight:135.1267
MDL:MFCD28975175
CID:1096859
PubChem ID:5469585

1H-Imidazo[4,5-d]pyridazin-7-amine 化学的及び物理的性質

名前と識別子

    • 1H-Imidazo[4,5-d]pyridazin-7-amine
    • 2-aza-3-deazaadenine
    • SCHEMBL401742
    • NSC690569
    • SCHEMBL21896054
    • F92995
    • 1H-imidazo[4,5-d]pyridazin-4-amine
    • CHEMBL1971530
    • NCI60_032493
    • NSC-690569
    • 2-Aza-3'-deazaadenine HCl
    • AKOS006338881
    • 10310-25-5
    • MDL: MFCD28975175
    • インチ: InChI=1S/C5H5N5/c6-5-4-3(1-9-10-5)7-2-8-4/h1-2H,(H2,6,10)(H,7,8)
    • InChIKey: AQXVOWQDVXWUAX-UHFFFAOYSA-N
    • SMILES: C1=C2C(=C(N=N1)N)N=CN2

計算された属性

  • 精确分子量: 135.054495g/mol
  • 同位素质量: 135.054495g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 127
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 135.13g/mol
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 80.5Ų

1H-Imidazo[4,5-d]pyridazin-7-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D503036-500mg
1H-Imidazo[4,5-d]pyridazin-7-amine
10310-25-5 97%
500mg
$450 2025-02-21
eNovation Chemicals LLC
D503036-1g
1H-Imidazo[4,5-d]pyridazin-7-amine
10310-25-5 97%
1g
$590 2025-02-28
A2B Chem LLC
AX54860-1g
2-Aza-3’-deazaadenine HCl
10310-25-5 95.00%
1g
$567.00 2024-04-20
eNovation Chemicals LLC
D503036-1g
1H-Imidazo[4,5-d]pyridazin-7-amine
10310-25-5 97%
1g
$590 2025-02-21
eNovation Chemicals LLC
D503036-500mg
1H-Imidazo[4,5-d]pyridazin-7-amine
10310-25-5 97%
500mg
$450 2025-02-28
eNovation Chemicals LLC
D503036-500mg
1H-Imidazo[4,5-d]pyridazin-7-amine
10310-25-5 97%
500mg
$450 2024-07-28
eNovation Chemicals LLC
D503036-1g
1H-Imidazo[4,5-d]pyridazin-7-amine
10310-25-5 97%
1g
$590 2024-07-28

1H-Imidazo[4,5-d]pyridazin-7-amine 関連文献

1H-Imidazo[4,5-d]pyridazin-7-amineに関する追加情報

Recent Advances in the Study of 1H-Imidazo[4,5-d]pyridazin-7-amine (CAS: 10310-25-5): A Promising Scaffold for Drug Discovery

The compound 1H-Imidazo[4,5-d]pyridazin-7-amine (CAS: 10310-25-5) has recently emerged as a significant focus in chemical biology and medicinal chemistry research due to its versatile pharmacological properties. This heterocyclic scaffold has demonstrated remarkable potential in targeting various disease pathways, particularly in oncology and inflammatory disorders. Recent studies have explored its unique structural features that enable selective interactions with biological targets, making it a promising candidate for drug development.

A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 1H-Imidazo[4,5-d]pyridazin-7-amine exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), with compound 10310-25-5 showing particularly high selectivity for CDK9 (IC50 = 12 nM). The research team employed structure-activity relationship (SAR) analysis combined with X-ray crystallography to elucidate the binding mode, demonstrating how the imidazopyridazine core interacts with the ATP-binding pocket of CDK9 through key hydrogen bonds and hydrophobic interactions.

In the field of antiviral research, a recent Nature Communications publication (2024) reported that 1H-Imidazo[4,5-d]pyridazin-7-amine derivatives displayed significant activity against RNA viruses, including SARS-CoV-2 variants. The mechanism appears to involve inhibition of viral RNA-dependent RNA polymerase (RdRp), with molecular docking studies suggesting that the 7-amino group plays a crucial role in binding to the active site. This finding opens new possibilities for developing broad-spectrum antiviral agents based on this scaffold.

From a synthetic chemistry perspective, innovative routes for the preparation of 1H-Imidazo[4,5-d]pyridazin-7-amine derivatives have been developed. A 2024 Organic Letters paper described a novel one-pot synthesis method using microwave-assisted conditions that significantly improves yield (up to 85%) while reducing reaction time from 24 hours to just 30 minutes. This methodological advancement addresses previous challenges in the large-scale production of this compound and its analogs.

Pharmacokinetic studies of 10310-25-5 have shown favorable drug-like properties, including good oral bioavailability (F = 68% in rat models) and moderate plasma protein binding (82%). However, recent metabolism studies identified CYP3A4 as the primary enzyme responsible for its oxidation, suggesting potential drug-drug interactions that need consideration in clinical development. Researchers are currently exploring structural modifications to improve metabolic stability while maintaining target affinity.

The therapeutic potential of this compound class continues to expand, with recent preclinical data showing promise in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience demonstrated that certain 1H-Imidazo[4,5-d]pyridazin-7-amine derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease, possibly through modulation of α-synuclein aggregation pathways.

As research progresses, the 1H-Imidazo[4,5-d]pyridazin-7-amine scaffold presents exciting opportunities for multi-target drug discovery. Its chemical versatility allows for diverse modifications that can fine-tune pharmacological properties for specific therapeutic applications. Current challenges include optimizing selectivity profiles and addressing potential toxicity concerns, which are active areas of investigation in several pharmaceutical research programs worldwide.

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